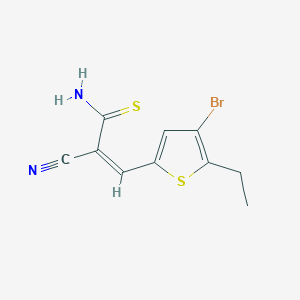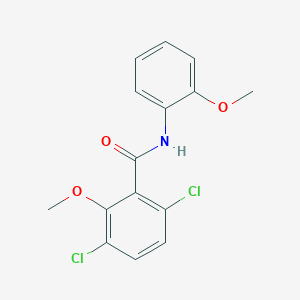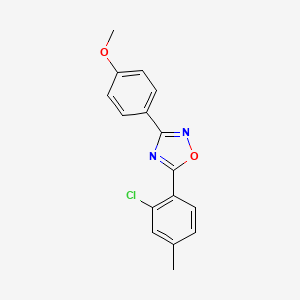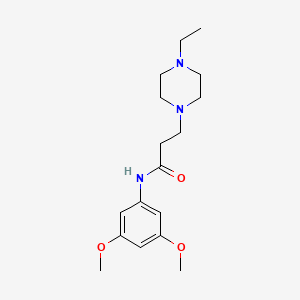
3-(4-bromo-5-ethyl-2-thienyl)-2-cyano-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-bromo-5-ethyl-2-thienyl)-2-cyano-2-propenethioamide is a useful research compound. Its molecular formula is C10H9BrN2S2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.93905 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Solar Cells
Research by Cheng, Li, and Zhan (2014) in "Energy and Environmental Science" demonstrates the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells (PSCs). This study highlights the application of thienyl-based materials in enhancing the efficiency of solar cells, where ICBA plays a critical role in facilitating charge transfer and improving power conversion efficiency (PCE) (Cheng, Li, & Zhan, 2014).
Heterocyclic Synthesis
Elgemeie, Elfahham, and Nabey (1988) in the "Bulletin of the Chemical Society of Japan" explored the synthesis of thieno[2,3-b]pyridine derivatives using arylmethylenecyanothioacetamide. This research is significant in heterocyclic chemistry, particularly in synthesizing pyridines and related derivatives, which are crucial in various chemical applications (Elgemeie, Elfahham, & Nabey, 1988).
Dye-Sensitized Solar Cells
Zhang et al. (2009) in "Chemical Communications" utilized thienyl-based materials for constructing organic chromophores in dye-sensitized solar cells, achieving high power conversion efficiency and excellent stability. This study underscores the potential of thienyl compounds in renewable energy technologies (Zhang et al., 2009).
Electrochromic Materials
Shao et al. (2017) in "Polymer Chemistry" investigated the electrochromic properties of poly(thieno[3,2-b]thiophene)s. Their research revealed that these materials change color rapidly and efficiently, making them suitable for electrochromic devices. The study highlights the applicability of thienyl-based compounds in creating visually dynamic materials (Shao et al., 2017).
Synthesis of Furans, Pyrroles, and Thiophenes
Yin et al. (2008) in "The Journal of Organic Chemistry" described a novel approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This research contributes to the broader field of organic synthesis, particularly in creating compounds with potential applications in pharmaceuticals and materials science (Yin et al., 2008).
Properties
IUPAC Name |
(Z)-3-(4-bromo-5-ethylthiophen-2-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S2/c1-2-9-8(11)4-7(15-9)3-6(5-12)10(13)14/h3-4H,2H2,1H3,(H2,13,14)/b6-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHZOCDBRMVQQ-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-methyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]phenyl}-2-pyrrolidinone hydrochloride](/img/structure/B5581210.png)
![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-1-methylquinolin-2(1H)-one](/img/structure/B5581212.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5581232.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5581245.png)
![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5581247.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5581259.png)



![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5581276.png)

![N,3,5,7-tetramethyl-N-[(1-phenyl-3-pyrrolidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5581285.png)
